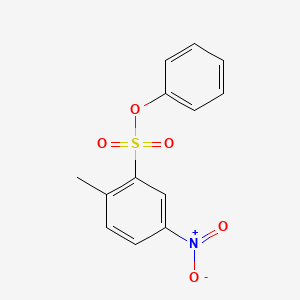

phenyl 2-methyl-5-nitrobenzenesulfonate

Description

Contextualization within Sulfonate Ester Chemistry

Sulfonate esters, with the general structure R-SO₂-OR', are derivatives of sulfonic acids. researchgate.net They are analogous to carboxylic esters but are generally more reactive in nucleophilic substitution reactions. periodicchemistry.com The sulfonate group is an excellent leaving group because its negative charge is well-stabilized by resonance across the three oxygen atoms, making the corresponding sulfonate anion a very weak base. researchgate.netdtic.mil This property makes sulfonate esters valuable intermediates in organic synthesis, often used to convert alcohols into more reactive electrophiles for substitution and elimination reactions. periodicchemistry.com

Phenyl 2-methyl-5-nitrobenzenesulfonate, as an aryl sulfonate ester, shares these general characteristics. The reactivity of such esters can be influenced by the nature of both the aryl group attached to the sulfur and the phenoxy group. These compounds are typically synthesized by the reaction of a sulfonyl chloride with a phenol (B47542) in the presence of a base. researchgate.net In the case of this compound, this would involve the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with phenol.

Significance of Nitrated Aromatic Compounds in Contemporary Organic Synthesis Research

Nitrated aromatic compounds are pivotal building blocks in modern organic synthesis. periodicchemistry.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. organic-chemistry.org Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group.

The presence of a nitro group is a gateway to a variety of other functional groups. For instance, the reduction of an aromatic nitro group is a common and efficient method for the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other fine chemicals. researchgate.netdtic.mil The versatility of the nitro group makes nitrated aromatic compounds, such as this compound, valuable intermediates in multi-step synthetic sequences. rsc.org

Overview of Current and Prospective Research Trajectories for this compound

While specific research focused solely on this compound is limited, its potential applications can be inferred from the reactivity of its constituent functional groups. The compound is primarily recognized as a potential intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. nih.gov

Prospective research trajectories for this compound and related compounds are likely to explore their utility in novel synthetic methodologies. For example, recent research has demonstrated that aryl sulfonate esters can undergo a mild, light-induced cleavage of the S-O bond to generate sulfonyl radicals. rsc.orgnih.gov These radicals can then participate in various reactions, such as the sulfonylation of vinylarenes to produce valuable vinyl sulfones. rsc.orgnih.gov This emerging reactivity opens up new avenues for the application of aryl sulfonate esters beyond their traditional role as leaving groups in substitution reactions.

Further research may also focus on the development of new catalysts for the synthesis and functionalization of such molecules, aiming for more efficient and environmentally benign processes. The interplay between the sulfonate ester and the nitro group on the aromatic ring could also be exploited to achieve selective transformations at different positions of the molecule.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₅S |

| Molecular Weight | 293.3 g/mol |

| CAS Number | 85896-03-3 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Expected to have some solubility in organic solvents |

Detailed Research Findings

Detailed experimental studies specifically investigating the synthesis, reactivity, and applications of this compound are not extensively reported in publicly available literature. However, the synthesis of its precursor, 2-methyl-5-nitrobenzenesulfonic acid, is well-documented and typically involves the sulfonation of p-nitrotoluene. google.com The subsequent esterification with phenol would yield the target compound.

Research on the reactivity of aryl sulfonate esters, in general, provides insights into the potential chemical transformations of this compound. For instance, the C-O bond of aryl sulfonates can be cleaved under transition metal-catalyzed conditions, making them useful alternatives to aryl halides in cross-coupling reactions. rsc.orgnih.gov This suggests that the phenyl ester portion of the molecule could potentially participate in such reactions.

Furthermore, the nitro group on the benzenesulfonate (B1194179) ring can be reduced to an amino group, which can then be further modified. This would allow for the synthesis of a range of derivatives with potentially interesting biological or material properties. The combination of these reactive sites within one molecule makes this compound a versatile, albeit under-explored, chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-methyl-5-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S/c1-10-7-8-11(14(15)16)9-13(10)20(17,18)19-12-5-3-2-4-6-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEHZNNBLUTVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235207 | |

| Record name | Phenyl 2-methyl-5-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85896-03-3 | |

| Record name | Phenyl 2-methyl-5-nitrobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85896-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 2-methyl-5-nitrobenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085896033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 2-methyl-5-nitrobenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-methyl-5-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL 2-METHYL-5-NITROBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG47PJ5UWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenyl 2 Methyl 5 Nitrobenzenesulfonate

Classical Esterification Routes for Sulfonate Ester Formation

The most conventional and widely utilized method for synthesizing sulfonate esters is through the condensation of a sulfonyl chloride with an alcohol or a phenol (B47542). This approach is a variation of the well-known Schotten-Baumann reaction conditions.

The direct synthesis of phenyl 2-methyl-5-nitrobenzenesulfonate is achieved through the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with phenol. eurjchem.comnih.gov In this reaction, the hydroxyl group of phenol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonate ester bond. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous alkali solution, to neutralize the hydrochloric acid byproduct and to deprotonate the phenol, thereby increasing its nucleophilicity. google.commlsu.ac.in

The general mechanism involves the activation of the phenol by the base, followed by nucleophilic attack on the sulfonyl chloride. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the benzenesulfonyl ring can influence the reactivity of the sulfonyl chloride. researchgate.net

General Reaction Scheme:

Reaction of 2-Methyl-5-nitrobenzenesulfonyl Chloride with Phenol

The efficiency and yield of the sulfonate esterification are highly dependent on the reaction parameters. Optimization of these conditions is crucial for achieving desirable outcomes in the synthesis of this compound.

Temperature: Temperature plays a significant role in the reaction rate. Studies on similar sulfonic ester formations have shown that increasing the temperature to around 95-100°C can lead to improved yields. sci-hub.se However, excessively high temperatures may promote side reactions or decomposition of the product. sci-hub.se For the reaction of 4-chloro-2-methyl-phenol with benzenesulfonyl chloride, a related synthesis, a temperature range of 60 to 70°C has been utilized. google.com

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction pathway. Dichloromethane is a common solvent for such reactions. nih.gov The polarity of the solvent is a key factor; for instance, halogenation reactions of phenol, a related electrophilic substitution, show different outcomes in polar aqueous media versus non-polar solvents like carbon disulfide, which can limit the extent of reaction. mlsu.ac.in

Catalyst: While the reaction can proceed with just a base, various catalysts can be employed to enhance the rate and efficiency. In related esterification processes, catalysts like sulfuric acid, p-toluenesulfonic acid, and various metal salts have been used. researchgate.netmdpi.com For the synthesis of sulfonate esters, the base itself (e.g., pyridine, DABCO) often plays a catalytic role in activating the alcohol or phenol. nih.gov

The electronic nature of the substituents on both the phenol and the sulfonyl chloride significantly impacts the reaction yield. Phenols with electron-withdrawing groups, such as a nitro group, are less nucleophilic and may result in lower yields compared to those with electron-donating groups. researchgate.net For example, in a study, 2-nitrophenol (B165410) gave a 73% yield, whereas 2-chlorophenol (B165306) yielded 89% under similar conditions. researchgate.net

Table 1: Effect of Phenol Substituents on Sulfonate Ester Yield

| Phenol Reactant | Sulfonyl Chloride | Yield (%) | Reference |

|---|---|---|---|

| 2-Nitrophenol | Tosyl chloride | 73 | researchgate.net |

| 4-Nitrophenol | Tosyl chloride | 82 | researchgate.net |

| 2-Chlorophenol | Tosyl chloride | 89 | researchgate.net |

Alternative and Novel Synthetic Approaches to Benzenesulfonate (B1194179) Esters

Beyond the classical sulfonyl chloride route, research has explored new methods for synthesizing sulfonate esters, often focusing on improving efficiency, substrate scope, and environmental friendliness.

Transition-metal catalysis offers powerful alternatives for forming C-O bonds in esterification reactions. While direct metal-catalyzed synthesis of this compound is not widely documented, related methodologies suggest its feasibility.

An iodobenzene-catalyzed approach has been developed for the synthesis of aryl sulfonate esters from aminoquinolines and sulfonic acids at room temperature, proceeding through a remote radical C–O cross-coupling mechanism without any transition metal. rsc.org This method demonstrates the potential for radical-based pathways in forming sulfonate esters. rsc.org

Additionally, mixtures of metal benzenesulfonates (using metals like Co, Al, Ni, Zn) and acetic acid have been shown to be effective catalytic systems for the tetrahydropyranylation of alcohols and phenols, a process that also involves forming a C-O bond with an oxygen-containing functional group. This suggests that metal sulfonates themselves can act as catalysts, potentially in combination with a Brønsted acid, to facilitate esterification-type reactions. The use of solid acid catalysts, such as those based on zirconium and titanium, has also proven effective for the esterification of benzoic acids, indicating a broader trend toward using metal-based catalysts for ester synthesis. mdpi.com

Green chemistry principles aim to reduce waste, avoid hazardous reagents, and improve energy efficiency in chemical synthesis. amazonaws.com For sulfonation and sulfonate ester formation, several greener methods are being explored.

One approach involves using sodium sulfite (B76179) as a mild and environmentally benign reagent for the sulfonation of aromatic halides in an aqueous medium, avoiding hazardous solvents and corrosive reagents. rsc.org Another strategy employs reusable heterogeneous catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), for the sulfonation of aromatic compounds using sodium bisulfite. ajgreenchem.com These solid acid catalysts are easily separable and can be recycled, minimizing waste. ajgreenchem.com The use of microwave irradiation in conjunction with these catalysts can drastically reduce reaction times from hours to minutes. ajgreenchem.com

Furthermore, replacing traditional strong acids like sulfuric acid with catalysts like benzenesulfonic acid and its derivatives for esterification reactions is another green approach. These catalysts are less corrosive and can be used in continuous processes, improving industrial efficiency. Electrochemical methods are also emerging as a green alternative, enabling the synthesis of related compounds like aromatic sulfonamides without the need for expensive and toxic chemical oxidants. chemistryworld.com

Table 2: Comparison of Green Sulfonation/Esterification Methods

| Method | Reagents/Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Dehalogenative Sulfonation | Sodium sulfite in water | Avoids organic solvents and hazardous reagents | rsc.org |

| Solid Acid Catalysis | SiO2/HClO4, NaHSO3 | Reusable catalyst, solvent-free options (microwave) | ajgreenchem.com |

| Alternative Acid Catalysis | Benzenesulfonic acid derivatives | Less corrosive than H2SO4, suitable for continuous processes |

Precursor Synthesis: 2-Methyl-5-nitrobenzenesulfonic Acid and its Derivatives

The primary precursor for the synthesis of this compound is 2-methyl-5-nitrobenzenesulfonyl chloride. This, in turn, is derived from 2-methyl-5-nitrobenzenesulfonic acid. smolecule.comchemdad.com

The synthesis of 2-methyl-5-nitrobenzenesulfonic acid (also known as 4-nitrotoluene-2-sulfonic acid) is typically achieved by the sulfonation of p-nitrotoluene. smolecule.comprepchem.com A common industrial method involves reacting p-nitrotoluene with oleum (B3057394) (fuming sulfuric acid, 25% SO₃ in H₂SO₄) at elevated temperatures (70-115°C). prepchem.com The reaction mixture is then cooled and poured onto ice, and the sulfonic acid product is often isolated as its sodium salt by adding sodium chloride. prepchem.com

To improve the environmental profile of this process, alternative methods have been developed. One such method uses sulfur trioxide (SO₃) gas for the sulfonation, which avoids the production of waste sulfuric acid. google.com The resulting product can then be purified by steam distillation to remove any unreacted p-nitrotoluene. google.com

Once 2-methyl-5-nitrobenzenesulfonic acid is obtained, it can be converted to the corresponding sulfonyl chloride, 2-methyl-5-nitrobenzenesulfonyl chloride. This is a standard transformation, typically achieved by reacting the sulfonic acid (or its sodium salt) with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Advanced Purification and Isolation Techniques for Research-Grade this compound

Achieving research-grade purity for this compound requires the removal of unreacted starting materials (phenol, 2-methyl-5-nitrobenzenesulfonyl chloride), the sulfonic acid precursor, and any side-products. As a neutral organic molecule, the purification strategy differs from that of its acidic or salt precursors. google.com Common advanced methods include recrystallization and chromatography.

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the crude product at an elevated temperature but not at room or lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

| Technique | Description | Key Parameters |

| Solvent Screening | Testing a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate (B1210297), toluene, hexane (B92381), or mixtures) to find optimal solubility characteristics for the ester. | Solubility profile, crystal quality, recovery yield. |

| Cooling Method | The rate of cooling affects crystal size and purity. Slow cooling generally promotes the formation of larger, purer crystals. | Cooling rate, final temperature, agitation. |

| Washing | Once crystals are filtered, they are washed with a small amount of cold solvent to remove any adhering impurities from the crystal surfaces. | Solvent choice (must not dissolve the product), solvent temperature. |

For highly pure, research-grade material, or for isolating the product from complex mixtures, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a highly effective method for both the analysis and preparative isolation of aryl sulfonates and their derivatives. sielc.com This technique separates compounds based on their hydrophobicity.

| Parameter | Typical Conditions for Aryl Sulfonate Esters |

| Stationary Phase | C18 (octadecylsilane) bonded silica (B1680970) is common for reverse-phase separation. sielc.com |

| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. sielc.com For isolation, a volatile buffer like formic acid is used instead of phosphoric acid to facilitate product recovery. sielc.com |

| Detection | UV-Vis detection is suitable due to the aromatic nature of the compound. |

| Application | This method is scalable and can be used for the preparative separation to isolate highly pure fractions of the target compound. sielc.com |

Column Chromatography:

Gravity column chromatography using silica gel is a standard and scalable method for purifying neutral organic compounds.

| Parameter | Description |

| Stationary Phase | Silica gel is the most common adsorbent. |

| Mobile Phase (Eluent) | A solvent system of increasing polarity is used to first elute less polar impurities, followed by the product. A typical starting eluent might be a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate gradually increased. |

| Fraction Collection | Eluted solvent is collected in fractions, which are then analyzed (e.g., by Thin-Layer Chromatography, TLC) to identify those containing the pure product. |

Reaction Mechanisms and Chemical Reactivity of Phenyl 2 Methyl 5 Nitrobenzenesulfonate

Nucleophilic Substitution Reactions Involving the Sulfonate Moiety

The sulfonate ester group is a primary site for nucleophilic attack, largely due to its capacity to function as an effective leaving group.

Sulfonate esters, including tosylates, mesylates, and in this case, the substituted benzenesulfonate (B1194179), are recognized as excellent leaving groups in nucleophilic substitution and elimination reactions. youtube.comperiodicchemistry.com The efficacy of the sulfonate moiety as a leaving group stems from the stability of the resulting sulfonate anion. youtube.comperiodicchemistry.com Upon cleavage of the S-O bond, the negative charge on the oxygen atom is extensively delocalized across the three oxygen atoms of the sulfonyl group through resonance. periodicchemistry.com This charge distribution stabilizes the anion, making it a very weak base and, consequently, an excellent leaving group. youtube.com By converting an alcohol's hydroxyl group (a poor leaving group) into a sulfonate ester, its reactivity in substitution reactions becomes comparable to that of an alkyl halide. periodicchemistry.com Therefore, the phenyl 2-methyl-5-nitrobenzenesulfonate group is considered a highly effective leaving group, facilitating reactions where it is displaced by a nucleophile.

Kinetic studies of nucleophilic substitution reactions involving sulfonate esters provide insight into the reaction mechanisms. These reactions are often studied under pseudo-first-order conditions to determine rate constants. For instance, the reactions of similar esters, such as 4-nitrophenyl X-substituted-2-methylbenzoates with amines, have been shown to proceed through a stepwise mechanism, sometimes involving a change in the rate-determining step depending on the nucleophile and solvent.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution

Illustrative second-order rate constants (k2) for the reaction of this compound with various nucleophiles in a polar aprotic solvent at 25°C.

| Nucleophile | Relative Nucleophilicity | Hypothetical k2 (M-1s-1) |

|---|---|---|

| CH3O- | Strong | 1.5 x 10-2 |

| CN- | Strong | 9.8 x 10-3 |

| Piperidine | Moderate | 4.2 x 10-4 |

| CH3OH | Weak | 7.1 x 10-7 |

Reactivity Profiles of the Nitro Group on the Benzenesulfonate Core

The nitro group is a powerful electron-withdrawing substituent that profoundly modifies the reactivity of the aromatic ring and offers a handle for further chemical modification.

The aromatic nitro group is readily reduced to a primary amino group under various conditions. sci-hub.se This transformation is one of the most important reactions for aromatic nitro compounds as it converts them into versatile aniline (B41778) derivatives. sci-hub.sewikipedia.org The resulting product from the reduction of this compound would be phenyl 5-amino-2-methylbenzenesulfonate. This amino derivative is a valuable intermediate for further synthesis. sielc.comnih.gov

The newly formed amino group can be diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly useful and can undergo a variety of substitution reactions (e.g., Sandmeyer reactions) to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | General Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H2, Pd/C | Catalytic hydrogenation, often at room temperature and pressure. | Highly efficient but can also reduce other functional groups like alkenes or dehalogenate aryl halides. | commonorganicchemistry.com |

| Fe, HCl or CH3COOH | Metal in acidic medium, often heated. | A classic and cost-effective method. | commonorganicchemistry.com |

| SnCl2, HCl | Mild reducing agent, useful for selective reductions. | Can be used in the presence of other reducible groups. | wikipedia.orgcommonorganicchemistry.com |

| Zn, CH3COOH | Metal in acidic medium. | Provides a mild method for reducing nitro groups to amines. | commonorganicchemistry.com |

| Na2S or (NH4)2S | Sulfide-based reagents. | Can sometimes selectively reduce one nitro group in the presence of another. | wikipedia.orgcommonorganicchemistry.com |

The electronic influence of the nitro group is twofold and opposing, depending on the reaction type.

Electrophilic Aromatic Substitution (EAS): The nitro group is a potent deactivating group for EAS. lumenlearning.comlibretexts.org Through its strong electron-withdrawing inductive (-I) and resonance (-M) effects, it reduces the electron density of the benzene (B151609) ring, making the ring less nucleophilic and thus less reactive towards electrophiles. minia.edu.eglibretexts.org The deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director for any subsequent electrophilic substitution. docbrown.info

Stereoelectronic and Steric Effects of the Methyl Substituent on Aromatic Reactivity

The methyl group, while less electronically impactful than the nitro group, still plays a crucial role in modulating the reactivity of the aromatic ring through both electronic and steric effects.

The methyl group is an activating group for electrophilic aromatic substitution. docbrown.infodocbrown.info It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation. libretexts.orgdocbrown.info This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than unsubstituted benzene. lumenlearning.com The methyl group directs incoming electrophiles to the ortho and para positions. docbrown.infodocbrown.info In this compound, the activating effect of the methyl group is largely overshadowed by the powerful deactivating effect of the nitro group.

Table 3: Summary of Substituent Effects on the Benzenesulfonate Ring

| Substituent | Position | Electronic Effect (EAS) | Directing Effect (EAS) | Steric Effect |

|---|---|---|---|---|

| -NO2 (Nitro) | 5 | Strongly Deactivating (-I, -M) | Meta | Moderate |

| -CH3 (Methyl) | 2 | Weakly Activating (+I, Hyperconjugation) | Ortho, Para | Significant (ortho to sulfonate) |

Acid-Catalyzed and Base-Catalyzed Transformations of Sulfonate Esters

The chemical reactivity of sulfonate esters, including this compound, is significantly influenced by the presence of acids or bases. These reagents can catalyze the cleavage of the ester, typically through nucleophilic substitution at the sulfur atom. The reaction mechanisms and rates are dependent on the specific conditions, the structure of the sulfonate ester, and the nature of the nucleophile.

Acid-Catalyzed Transformations

The acid-catalyzed hydrolysis of sulfonate esters, such as aryl sulfonates, generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism. oup.com In this pathway, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to the cleavage of the sulfur-oxygen (S-O) bond connecting the sulfonyl group and the phenoxy leaving group.

The mechanism for the acid-catalyzed hydrolysis of a representative compound, p-nitrophenyl benzenesulfonate, was investigated using ¹⁸O-tracer studies. The results indicated that the reaction involves a nucleophilic attack of water on the sulfur atom, resulting in S–O bond fission. oup.com It is proposed that under acidic conditions, the sulfonate ester's carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. While often referred to as acid-catalyzed, these reactions may require stoichiometric amounts of a strong acid to proceed to completion, as the acid is consumed in the protonation step. libretexts.org

C₆H₅O-SO₂-C₆H₃(CH₃)(NO₂) + H₂O --(H⁺)--> HO-SO₂-C₆H₃(CH₃)(NO₂) + C₆H₅OH

The rate of this transformation is influenced by factors such as the concentration of the acid catalyst and the reaction temperature. Studies on related compounds have shown that extreme conditions, such as high concentrations of both sulfonic acid and alcohol with minimal water, are often necessary for the reverse reaction, the formation of sulfonate esters. researchgate.net

Base-Catalyzed Transformations

Base-catalyzed hydrolysis of sulfonate esters, also known as alkaline hydrolysis, is a more common and often more rapid transformation. The mechanism of this reaction has been a subject of considerable research and debate, with evidence supporting both stepwise and concerted pathways. nih.govresearchgate.net

The predominant mechanism for the alkaline hydrolysis of aryl sulfonates involves a nucleophilic attack by a hydroxide (B78521) ion (OH⁻) on the sulfur atom. oup.com This results in the cleavage of the S-O bond and the formation of a sulfonate salt and an alcohol or phenoxide.

The central debate revolves around whether this process occurs in a single, concerted step (SN2-like) or through a stepwise mechanism involving a pentacoordinate intermediate. nih.govacs.org

Concerted Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the leaving group departs simultaneously through a single transition state. nih.gov

Stepwise Mechanism: This pathway involves the initial formation of a trigonal bipyramidal, pentacoordinate sulfurane intermediate. This intermediate then breaks down in a subsequent step to release the leaving group. nih.gov

Recent studies on the alkaline hydrolysis of a series of aryl benzenesulfonates initially suggested a change in mechanism from stepwise for poor leaving groups to concerted for good leaving groups, based on a nonlinear Brønsted plot. nih.govresearchgate.net However, further computational and experimental work, including an expanded set of substrates, presented a more linear Brønsted correlation, supporting a concerted pathway across the series. nih.govacs.org This suggests the reaction proceeds via an early transition state with limited bond cleavage to the leaving group. nih.gov

The reactivity in base-catalyzed hydrolysis is highly dependent on the solvent. For instance, the rate of alkaline hydrolysis for related esters increases dramatically when the solvent is changed from pure water to a mixture of dimethyl sulfoxide (B87167) (DMSO) and water. scholaris.ca This is attributed to the desolvation of the hydroxide ion in DMSO, which increases its nucleophilicity.

The table below shows the effect of the solvent medium on the second-order rate constants (kN) for the alkaline hydrolysis of p-nitrophenyl acetate (B1210297), a related ester system, demonstrating the significant rate enhancement in DMSO-H₂O mixtures.

Table 1: Effect of DMSO-H₂O Solvent Composition on the Rate of Alkaline Hydrolysis of p-Nitrophenyl Acetate at 25.0 ± 0.1 °C

| mol % DMSO | Second-Order Rate Constant (kN) M⁻¹s⁻¹ |

|---|---|

| 0 | 11.6 |

| 10 | 25.6 |

| 20 | 50.8 |

| 30 | 102 |

| 40 | 224 |

| 50 | 528 |

| 60 | 1,600 |

| 70 | 5,620 |

| 80 | 32,800 |

Data sourced from a study on the alkaline hydrolysis of p-nitrophenyl acetate and its thioacetate (B1230152) analog. scholaris.ca

For this compound, the electron-withdrawing nitro group on the sulfonyl moiety would make the sulfur atom a potent electrophile, likely leading to a high rate of base-catalyzed hydrolysis. The phenoxide ion serves as the leaving group in this transformation.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a detailed picture of the atomic connectivity can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of phenyl 2-methyl-5-nitrobenzenesulfonate is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the methyl group. The chemical shifts are influenced by the electronic environment of each proton. The protons on the phenyl ring attached to the sulfonate oxygen will likely appear in the range of 7.0-7.5 ppm. The protons on the 2-methyl-5-nitrophenyl group will be more deshielded due to the electron-withdrawing effects of the sulfonate and nitro groups, and their signals are anticipated between 7.5 and 8.5 ppm. The methyl group protons, being attached to an aromatic ring, would likely appear as a singlet around 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the methyl carbon, the carbons of the two aromatic rings, and the carbons bearing the nitro and sulfonate groups. The methyl carbon would resonate at approximately 20-25 ppm. The aromatic carbons would appear in the 120-150 ppm region, with the carbons directly attached to the electron-withdrawing nitro and sulfonate groups shifted further downfield.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Methyl (CH₃) | ~2.5 | ~20-25 | Singlet |

| Phenyl Ring Protons | ~7.0-7.5 | ~120-130 | Multiplets |

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, helping to trace the connectivity within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign each proton signal to its corresponding carbon signal. For example, the singlet at ~2.5 ppm in the ¹H NMR would correlate with the carbon signal at ~20-25 ppm in the ¹³C NMR, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting the different fragments of the molecule. For instance, HMBC would show a correlation between the methyl protons and the carbons of the 2-methyl-5-nitrophenyl ring, as well as correlations between the protons on one ring and the carbons on the other, via the sulfonate linkage.

Infrared (IR) and Raman Spectroscopic Analysis of Characteristic Functional Groups

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR and Raman spectra of this compound would be dominated by bands arising from the sulfonate, nitro, and aromatic groups.

Sulfonate Group (SO₃): The sulfonate group is expected to show strong absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

Nitro Group (NO₂): The nitro group also gives rise to strong, characteristic IR absorptions. The asymmetric stretching vibration is typically observed in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration appears between 1300 and 1370 cm⁻¹.

Aromatic Rings: The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the rings, would be seen in the 650-900 cm⁻¹ range.

Interactive Table: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

|---|---|---|---|

| Sulfonate (SO₃) | Asymmetric Stretch | 1350-1420 | Strong |

| Sulfonate (SO₃) | Symmetric Stretch | 1150-1200 | Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of the molecule. For this compound (C₁₃H₁₁NO₅S), the expected monoisotopic mass is 293.0358 g/mol . epa.gov An HRMS measurement would be able to confirm this elemental composition with a high degree of confidence.

The fragmentation of this compound in the mass spectrometer would likely proceed through the cleavage of the ester linkage and the loss of the nitro group. The analysis of these fragment ions would further corroborate the proposed structure. For instance, fragments corresponding to the 2-methyl-5-nitrophenylsulfonyl cation and the phenoxy cation would be expected.

Interactive Table: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted Monoisotopic Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₃H₁₁NO₅S⁺ | 293.0358 |

| [M-NO₂]⁺ | C₁₃H₁₁O₃S⁺ | 247.0429 |

| [C₇H₆NO₄S]⁺ | C₇H₆NO₄S⁺ | 200.0018 |

Investigation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. While specific experimental mass spectra for this compound are not widely published, a theoretical analysis of its structure allows for the prediction of its primary fragmentation pathways.

When subjected to ionization in a mass spectrometer, the molecular ion ([M]⁺) of this compound, with a molecular weight of 293.3 g/mol , would be formed. nih.gov The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key bond cleavages are expected to occur at the sulfonate ester linkage (C-O-S).

The primary fragmentation pathways would likely involve:

Cleavage of the S-O bond: This would lead to the formation of a phenoxy radical and a 2-methyl-5-nitrobenzenesulfonyl cation.

Cleavage of the C-S bond: This fragmentation would result in a 2-methyl-5-nitrophenyl radical and a benzenesulfonyloxy cation.

Cleavage of the C-O bond (ester bond): This would generate a phenyl cation and a 2-methyl-5-nitrobenzenesulfonate anion radical.

The most common fragment ions are typically those that are most stable. chemguide.co.uk The presence of aromatic rings allows for charge delocalization, stabilizing the resulting cationic fragments. The electron-withdrawing nitro group and the electron-donating methyl group on the benzenesulfonyl moiety will also influence the fragmentation pattern. By identifying the mass-to-charge ratio (m/z) of these fragments, the original structure of the molecule can be pieced together and confirmed. youtube.com

Table 1: Predicted Mass Spectrometry Fragments of this compound

| Fragment Ion Structure | Chemical Formula | Mass-to-Charge Ratio (m/z) | Origin |

|---|---|---|---|

| [C₁₃H₁₁NO₅S]⁺ | C₁₃H₁₁NO₅S | 293.3 | Molecular Ion |

| [CH₃(NO₂)C₆H₃SO₂]⁺ | C₇H₆NO₄S | 200.2 | Cleavage of the ester O-C₆H₅ bond |

| [C₆H₅O]⁺ | C₆H₅O | 93.1 | Cleavage of the S-O bond |

| [C₆H₅]⁺ | C₆H₅ | 77.1 | Cleavage of the O-C bond |

X-ray Crystallography for Solid-State Structural Determination

Although a crystal structure for this compound is not available in the reviewed literature, data from highly analogous compounds, such as 3,5-dimethyl-phenyl 2-nitro-benzenesulfonate, provides significant insight into the expected structural features. nih.gov The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Determination of Molecular Geometry and Conformation

The molecular geometry of aryl sulfonates is characterized by the spatial relationship between the two aromatic rings attached to the sulfonate group. In the analogous structure of 3,5-dimethyl-phenyl 2-nitro-benzenesulfonate, the aromatic rings are oriented in a gauche fashion relative to each other around the ester S-O bond. nih.gov This is quantified by the C-S-O-C torsion angle, which was found to be 84.68(11)° in the analog. nih.gov This non-planar conformation is a common feature in related diaryl sulfonate structures. eurjchem.com

Key geometric parameters, such as the bond lengths of the sulfonyl group (S=O) and the ester linkage (S-O), are also elucidated. These parameters are critical for understanding the electronic environment of the sulfonate core.

Table 2: Representative Geometric Parameters from Analogous Sulfonate Crystal Structures

| Parameter | Description | Typical Value (from analogs) | Reference |

|---|---|---|---|

| C-S-O-C Torsion Angle | Defines the conformation of the two aryl rings. | 84.68(11)° | nih.gov |

| S=O Bond Length | Length of the double bonds in the sulfonyl group. | ~1.42 Å | eurjchem.com |

| S-O (ester) Bond Length | Length of the single bond between sulfur and the ester oxygen. | ~1.64 Å | eurjchem.com |

Analysis of Intermolecular Interactions (e.g., π-π stacking, C-H···O, S=O···N) and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. researchgate.net In the crystal structure of the related compound 3,5-dimethyl-phenyl 2-nitro-benzenesulfonate, several key interactions are observed that dictate the supramolecular architecture. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules engage in π-π stacking interactions. Specifically, the 3,5-dimethyl-phenyl groups form centrosymmetric dimers with a centroid-centroid distance of 3.709 Å. nih.gov This type of interaction is common in aromatic compounds and contributes significantly to the stability of the crystal lattice. iucr.org

S=O···N Interaction: A notable intermolecular interaction occurs between an oxygen atom of the sulfonyl group (S=O) and the nitrogen atom of the nitro group (NO₂) on a neighboring molecule. nih.gov The observed O···N distance of 2.9840(18) Å indicates a significant, attractive interaction that organizes the π-stacked dimers into columns along the sielc.com crystallographic direction. nih.gov

C-H···O Hydrogen Bonds: The columns formed by the above interactions are further assembled into layers through weaker C-H···O hydrogen bonds, where hydrogen atoms from the aromatic rings interact with oxygen atoms of the sulfonyl or nitro groups on adjacent molecules. nih.gov

These combined interactions create a stable, three-dimensional crystalline framework.

Table 3: Intermolecular Interactions in an Analogous Sulfonate Crystal Structure

| Interaction Type | Description | Geometric Detail (from analog) | Reference |

|---|---|---|---|

| π-π Stacking | Interaction between aromatic rings of adjacent molecules. | Centroid-centroid distance = 3.709 Å | nih.gov |

| S=O···N Interaction | Interaction between sulfonyl oxygen and nitro nitrogen. | O···N distance = 2.9840(18) Å | nih.gov |

| C-H···O Interactions | Weak hydrogen bonds linking molecular columns. | Organizes columns into layers | nih.gov |

Compound List

Computational and Theoretical Investigations of Phenyl 2 Methyl 5 Nitrobenzenesulfonate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For phenyl 2-methyl-5-nitrobenzenesulfonate, these calculations would provide a foundational understanding of its electronic behavior.

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

A molecular orbital (MO) analysis for this compound would involve determining the energies and shapes of all its molecular orbitals. Central to this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO are indicative of the molecule's ability to donate electrons, highlighting its nucleophilic regions. Conversely, the LUMO's energy and distribution indicate the molecule's capacity to accept electrons, pointing to its electrophilic sites. The energy gap between the HOMO and LUMO would be a key parameter, offering insights into the molecule's kinetic stability and electronic excitation properties.

A hypothetical data table for such an analysis would look like this:

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electron Density Distributions and Electrostatic Potential Maps

Analysis of the total electron density distribution would reveal how electrons are shared among the atoms, providing a basis for understanding the bonding within the molecule. An electrostatic potential (ESP) map would be generated by plotting the electrostatic potential onto the electron density surface. This map uses a color spectrum to visualize electron-rich (typically red) and electron-poor (typically blue) regions. For this compound, the ESP map would be expected to show negative potential around the oxygen atoms of the sulfonate and nitro groups, indicating likely sites for electrophilic attack. Positive potential might be anticipated around the hydrogen atoms of the aromatic rings.

Density Functional Theory (DFT) Studies on Reactivity and Energetics

Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure and reactivity of molecules.

Characterization of Transition States and Reaction Pathways

DFT calculations would be instrumental in modeling the reactions of this compound. By mapping the potential energy surface for a given reaction, researchers could identify the structures of transition states—the high-energy intermediates that connect reactants and products. The energy of these transition states is crucial for calculating the activation energy, which determines the reaction rate. This analysis would allow for the theoretical exploration of, for example, nucleophilic substitution reactions at the sulfonate group, providing a mechanistic understanding that is difficult to obtain experimentally.

Prediction of Spectroscopic Parameters

DFT methods can accurately predict various spectroscopic parameters. For this compound, this would include:

Infrared (IR) and Raman Spectra: Calculation of vibrational frequencies would allow for the theoretical prediction of its IR and Raman spectra. This can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks.

NMR Spectra: Theoretical calculations of nuclear magnetic shielding tensors can be converted into predicted ¹H and ¹³C NMR chemical shifts. These predicted spectra would be invaluable for confirming the structure of the compound and assigning signals in experimental NMR data.

A table of predicted vs. experimental spectroscopic data would be a standard way to present these findings:

| Spectroscopic Data | Predicted Value | Experimental Value |

| Key IR Frequencies (cm⁻¹) | Data not available | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional shape of this compound is not rigid. Rotation around its single bonds, particularly the C-S and S-O ester bonds, gives rise to different conformers. A study on a related compound, 3,5-di-methyl-phenyl 2-nitro-benzene-sulfonate, revealed that the aromatic rings attached to the SO₃ group are oriented in a gauche fashion around the ester S-O bond. sielc.com A similar approach for this compound would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This would identify the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformation is essential as it influences the molecule's physical properties and its interactions with other molecules.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Research on sulfonated polymers, such as sulfonated polystyrene (sPS), which contains the core phenylsulfonate structure, has utilized MD simulations to probe solvation characteristics. aip.orgnih.govresearchgate.net These simulations reveal that the solvent environment around the phenylsulfonate group is highly structured and anisotropic. aip.orgnih.gov This is attributed to the rigidity and specific geometry of the phenylsulfonate group itself. aip.orgnih.gov In aqueous solutions, water molecules are expected to form distinct hydration shells around the polar sulfonate group, participating in strong hydrogen bonding interactions. Conversely, the aromatic rings would engage in hydrophobic interactions, influencing the local water structure.

The choice of solvent would significantly modulate these dynamics. In polar protic solvents like water, the strong electrostatic and hydrogen-bonding interactions with the sulfonate and nitro groups would dominate. In contrast, in a non-polar aprotic solvent, intramolecular interactions and weaker van der Waals forces would play a more significant role in determining the conformational landscape.

To conduct such simulations, a robust force field is essential. This typically involves developing parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). For the sulfonate group, force field parameters have been successfully developed by fitting them to conformations obtained from high-level quantum mechanical calculations, such as Density Functional Theory (DFT). aip.orgnih.govresearchgate.net

The following tables present hypothetical yet representative data that would be generated from MD simulations of this compound in different solvents, based on findings for analogous systems.

Table 1: Representative Simulation Parameters for MD of this compound

This interactive table outlines typical parameters used to set up a molecular dynamics simulation. The force field provides the mathematical description of the energy of the molecule, while the solvent model and other parameters define the simulated environment.

| Parameter | Value / Description | Purpose |

| Force Field | CHARMM36 / AMBER | Defines the potential energy function for intra- and intermolecular interactions. |

| Partial Charges | Derived from DFT calculations (e.g., B3LYP/6-31G*) | Accurately models the electrostatic potential of the molecule. |

| Solvent Models | TIP3P (for Water), OPLS-AA (for Toluene) | Explicitly represents solvent molecules and their interactions. |

| System Size | ~5000 solvent molecules per solute | Ensures proper solvation and minimizes boundary artifacts. |

| Temperature | 298 K (25 °C) | Simulates behavior at standard room temperature. |

| Pressure | 1 atm | Simulates behavior at standard atmospheric pressure. |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space and dynamic events. |

Table 2: Simulated Solvent Interaction and Dynamic Properties

This interactive table presents the kind of results one would expect from an MD simulation, quantifying the interaction with the solvent and the molecule's own dynamic behavior.

| Property | Water (Polar Protic) | Toluene (Non-Polar Aprotic) | Significance |

| Solvation Free Energy (kcal/mol) | -15.2 | -5.8 | Indicates the thermodynamic favorability of dissolving the compound in the solvent. |

| Avg. H-Bonds (Sulfonate-Solvent) | 4.1 | 0 | Quantifies the strong hydrogen bonding interaction with polar protic solvents. |

| First Solvation Shell Radius (Å) for SO₃⁻ | 3.5 | 4.8 | Defines the distance of the most closely interacting solvent molecules. |

| Root Mean Square Fluctuation (RMSF) of C-S-O-C Torsion (degrees) | 15.5 | 25.0 | Measures the flexibility of the key linkage between the rings; higher values indicate more flexibility. |

| Diffusion Coefficient (10⁻⁵ cm²/s) | 1.2 | 2.5 | Represents how quickly the molecule moves through the solvent. |

These simulated data illustrate how MD can quantify the profound effect of the solvent on the behavior of this compound. In water, the strong, specific interactions with the sulfonate group would lead to a well-defined solvation structure and potentially restricted conformational flexibility. In a non-polar environment like toluene, the molecule would experience greater dynamic freedom. Such studies are invaluable for predicting the compound's behavior in various chemical environments.

Derivatization Strategies and Synthesis of Analogues of Phenyl 2 Methyl 5 Nitrobenzenesulfonate

Chemical Modifications of the Phenyl Moiety

The phenyl group, derived from phenol (B47542), serves as the leaving group in many reactions involving sulfonate esters. Modifying its electronic properties through the introduction of various substituents can significantly influence the reactivity of the ester.

The functionalization of the phenyl ring of the ester is typically achieved through electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are dictated by the directing effect of the arylsulfoxy group (-OSO₂Ar). This group is strongly electron-withdrawing, and thus deactivating, directing incoming electrophiles to the meta position. quora.com

Nitration: Introducing a nitro group onto the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The strong electron-withdrawing nature of the sulfonate ester deactivates the phenyl ring towards electrophilic attack, making the reaction conditions more vigorous than those required for benzene (B151609) itself. quora.comyoutube.com The nitronium ion (NO₂⁺), the active electrophile, will preferentially add to the meta-position. quora.commasterorganicchemistry.com

Halogenation and Alkylation: Similarly, halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃) and Friedel-Crafts alkylation would also be directed to the meta position. These reactions are often slower on such a deactivated ring system.

A more advanced strategy for functionalization involves directed C-H activation. For instance, palladium-catalyzed ortho-alkenylation and acetoxylation have been successfully applied to phenyl 2-pyridylsulfonates, where the pyridyl group acts as a directing group to functionalize the ortho position of the phenyl ring. nih.gov While the substrate is different, the principle demonstrates a modern approach to achieving regioselectivity that might otherwise be difficult to obtain.

A more direct approach to obtaining analogues with modified phenyl moieties is to synthesize them from correspondingly substituted phenols. The standard method involves the reaction of a substituted phenol with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. periodicchemistry.com This allows for the incorporation of a wide range of functional groups onto the phenyl ring, thereby systematically altering the electronic properties of the sulfonate ester.

The electronic nature of the substituent on the phenol affects the leaving group ability of the resulting arylsulfonate. Electron-withdrawing groups (EWGs) enhance this ability, while electron-donating groups (EDGs) diminish it.

| Substituent on Phenol (X) | Resulting Ester | Electronic Effect of X | Anticipated Effect on Leaving Group Ability |

|---|---|---|---|

| -NO₂ (para) | 4-Nitrophenyl 2-methyl-5-nitrobenzenesulfonate | Strongly electron-withdrawing | Increased |

| -Cl (para) | 4-Chlorothis compound | Electron-withdrawing (inductive) | Increased |

| -H | This compound | Neutral (Reference) | Reference |

| -CH₃ (para) | 4-Methylthis compound | Electron-donating (hyperconjugation) | Decreased |

| -OCH₃ (para) | 4-Methoxythis compound | Strongly electron-donating (resonance) | Decreased |

Transformations of the Nitro Group to Other Nitrogen-Containing Functions (e.g., Amino, Azido)

The nitro group on the benzenesulfonyl ring is a versatile functional group that can be converted into several other nitrogen-containing moieties.

The most common transformation is the reduction of the nitro group to a primary amine (-NH₂). This conversion is crucial as it dramatically changes the electronic character of the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of reducing agents can accomplish this transformation, with the choice often depending on the desired chemoselectivity to avoid cleaving the sulfonate ester bond. wikipedia.orgorganic-chemistry.org

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic choices for nitro group reduction. savemyexams.comcsbsju.edu A basic workup is required to deprotonate the resulting anilinium salt to yield the free amine. csbsju.eduyoutube.com

Tin(II) Chloride: SnCl₂·2H₂O is known for its mildness and ability to selectively reduce nitro groups in the presence of other reducible functionalities like esters. stackexchange.com

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is another effective method. wikipedia.orgorganic-chemistry.org

| Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Sn / conc. HCl, then NaOH | Heating under reflux | Classic, robust method | savemyexams.com |

| SnCl₂·2H₂O | Ethanol, heat | Mild, good functional group tolerance (e.g., esters, nitriles) | stackexchange.com |

| Fe / Acetic Acid | Reflux | Common laboratory and industrial method | wikipedia.org |

| H₂, Pd/C | Various solvents, pressure | Clean reaction, catalyst can be recycled | organic-chemistry.org |

The resulting amino group can be further derivatized. For instance, it can be converted to an azido group (-N₃) via a two-step sequence involving diazotization with nitrous acid (generated from NaNO₂ and HCl) at low temperatures, followed by treatment of the resulting diazonium salt with sodium azide (B81097) (NaN₃). Indium-mediated reduction of azides to amines in the presence of HCl has also been reported. researchgate.net

Alterations of the Sulfonate Ester Linkage (e.g., to Sulfonamides, Sulfones)

The sulfonate ester linkage can be cleaved or transformed to generate other important sulfur-containing functional groups like sulfonamides and sulfones.

Sulfonamides: Sulfonamides are a critical class of compounds, particularly in medicinal chemistry. acs.org While they are typically synthesized from sulfonyl chlorides and amines, they can also be derived from sulfonate esters. acs.orgnih.govucl.ac.uk The regioselective cleavage of aryl sulfonate esters can be manipulated. eurjchem.com Reaction with an amine can proceed via nucleophilic attack at the sulfur atom, displacing the phenoxide leaving group to form the corresponding sulfonamide. This transformation essentially replaces the ester linkage (-SO₂-O-) with an amide linkage (-SO₂-NR-). eurjchem.com

Sulfones: The conversion of a sulfonate ester to a sulfone is less direct. One reported, though complex, reaction involves treating aryl methanesulfonates with sodium hydride, which results in the formation of sulfone-sulfonate esters. cdnsciencepub.com A more general approach would likely involve a multi-step synthesis. This could include hydrolysis of the sulfonate ester back to the 2-methyl-5-nitrobenzenesulfonic acid, conversion to the corresponding sulfonyl chloride, and subsequent Friedel-Crafts reaction with an aromatic compound to form an aryl sulfone.

Regioselective Synthesis of Isomers and Related Structural Motifs for Comparative Studies

The synthesis of constitutional isomers of this compound is vital for comparative biological or chemical studies, as the relative positions of the methyl and nitro groups can profoundly influence the molecule's properties. researchgate.net The synthesis of these isomers relies on the regioselective sulfonation of different nitrotoluene isomers.

The parent compound is derived from the sulfonation of p-nitrotoluene (4-nitrotoluene), where the sulfonic acid group is directed to the position ortho to the methyl group and meta to the nitro group. google.com Synthesizing isomers requires starting with different precursors.

| Starting Material | Major Sulfonation Product (Precursor Acid) | Resulting Isomeric Ester |

|---|---|---|

| p-Nitrotoluene (4-Nitrotoluene) | 2-Methyl-5-nitrobenzenesulfonic acid | This compound |

| o-Nitrotoluene (2-Nitrotoluene) | 4-Methyl-3-nitrobenzenesulfonic acid | Phenyl 4-methyl-3-nitrobenzenesulfonate |

| o-Nitrotoluene (2-Nitrotoluene) | 2-Methyl-3-nitrobenzenesulfonic acid | Phenyl 2-methyl-3-nitrobenzenesulfonate |

| m-Nitrotoluene (3-Nitrotoluene) | 4-Methyl-2-nitrobenzenesulfonic acid | Phenyl 4-methyl-2-nitrobenzenesulfonate |

Note: The sulfonation of nitrotoluenes can often yield a mixture of isomers, and the major product depends on reaction conditions. The table indicates plausible major products based on established directing effects of -CH₃ (ortho, para-directing) and -NO₂ (meta-directing) groups.

Applications of Phenyl 2 Methyl 5 Nitrobenzenesulfonate in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

Aryl sulfonate esters are recognized as valuable intermediates in multi-step synthetic sequences due to the diverse reactivity of the sulfonate group.

Building Block for the Construction of Complex Organic Molecules

The precursor to phenyl 2-methyl-5-nitrobenzenesulfonate, 2-methyl-5-nitrobenzenesulfonic acid, serves as a foundational building block in industrial synthesis. It is a key intermediate in the production of stilbene-based direct dyes and fluorescent whitening agents. nih.gov The sulfonic acid itself is synthesized through the sulfonation of p-nitrotoluene. google.comprepchem.com

The phenyl ester, this compound, can be conceptualized as an activated form of the sulfonic acid. The phenylsulfonate group is an excellent leaving group, making the compound a potent electrophile. This reactivity allows for the strategic introduction of the 2-methyl-5-nitrophenyl moiety into a target molecule through nucleophilic substitution reactions.

Furthermore, the nitro group on the aromatic ring can be readily reduced to an amine, which then opens up a vast array of subsequent chemical transformations. smolecule.com This amine can be diazotized and converted to a variety of other functional groups, or it can participate in amide bond formation, among other reactions. This latent functionality makes compounds like this compound valuable in the synthesis of complex nitrogen-containing molecules.

For instance, the related compound 2-methyl-5-nitrophenol, which shares the same substituted aromatic core, is an important intermediate in the synthesis of dyes, pharmaceuticals, and pesticides. google.com This underscores the synthetic value of the 2-methyl-5-nitrophenyl scaffold.

Use as a Precursor for Specialty Reagents or Catalysts

While direct evidence of this compound being used as a precursor for specialty reagents or catalysts is scarce, the broader class of aryl sulfonate esters has been employed in this capacity. The electronic properties of the substituted aromatic ring can be tuned to influence the reactivity and selectivity of a catalyst.

The inherent reactivity of the sulfonate ester linkage allows for its displacement to potentially anchor the 2-methyl-5-nitrophenyl group to a larger scaffold, such as a polymer support or a metal complex, thereby creating a new reagent or catalyst. Moreover, alkylsulfonic phenyl esters are utilized in the chemical industry as catalysts or co-catalysts in various reactions, including polymerization.

Contribution to Methodology Development in Ester Chemistry and Aromatic Functionalization

The study of sulfonate esters has significantly contributed to the development of new synthetic methodologies. The sulfonate group is a versatile functional handle that can be used to activate a molecule towards various transformations.

In the realm of ester chemistry, research into the hydrolysis and reactivity of sulfonate esters provides valuable mechanistic insights. acs.org The stability of the sulfonate group under various conditions also makes it a useful protecting group for phenols. researchgate.net

Aryl sulfonate esters are considered valuable alternatives to aryl halides in cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net The development of new palladium-NHC (N-heterocyclic carbene) pre-catalysts has enabled efficient Suzuki coupling reactions of aryl sulfonates with arylboronic acids. researchgate.net This methodology allows for the formation of carbon-carbon bonds under relatively mild conditions.

Furthermore, iodobenzene-catalyzed methods have been developed for the synthesis of aryl sulfonate esters from aminoquinolines via a remote radical C-O cross-coupling, showcasing the ongoing innovation in the synthesis of this important class of compounds. rsc.org

Case Studies in Contemporary Total Synthesis Research Utilizing Sulfonate Esters

While no specific total synthesis has been identified that explicitly utilizes this compound, the broader class of substituted phenyl benzenesulfonates has found application in medicinal chemistry and drug discovery, which often involves complex multi-step syntheses.

A notable example is the design and synthesis of a large library of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as potent tubulin inhibitors. nih.gov These compounds, which share the core phenyl benzenesulfonate (B1194179) structure, were found to have significant antiproliferative activities against various cancer cell lines. nih.gov The synthesis of these complex molecules highlights the utility of the phenyl sulfonate ester motif as a key structural element in the development of new therapeutic agents. nih.gov

The synthesis of these bioactive molecules involved the preparation of various substituted phenols and their subsequent reaction with a benzenesulfonyl chloride derivative, a reaction pathway analogous to the synthesis of this compound. This work underscores the importance of this class of compounds in generating molecular diversity for biological screening.

Future Directions and Emerging Research Avenues for Phenyl 2 Methyl 5 Nitrobenzenesulfonate

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of benzenesulfonates often involves reagents and conditions that are not environmentally benign, such as the use of fuming sulfuric acid or chlorosulfuric acid. researchgate.netwikipedia.org Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways to phenyl 2-methyl-5-nitrobenzenesulfonate.

Key areas of exploration include:

Catalytic Approaches: The development of novel catalysts is a cornerstone of green chemistry. Research into solid acid catalysts, such as sulfonic acid-functionalized carbon materials, presents a promising alternative to corrosive liquid acids. scirp.orgresearchgate.netscirp.org These catalysts are often reusable, reducing waste and improving process economy. scirp.orgresearchgate.netscirp.org Phase transfer catalysts have also been shown to accelerate the reaction rate in the preparation of benzenesulfonate (B1194179) salts, allowing for the use of lower temperatures and reduced amounts of acid chlorides. google.com

Alternative Sulfonating Agents: The use of sulfur trioxide complexes, such as the trimethylamine-sulfur trioxide complex, offers milder reaction conditions and avoids the generation of acidic aqueous waste. rscspecialitychemicals.org.uk Another approach is the use of sulfur dioxide surrogates, like the industrially available and eco-friendly thiourea (B124793) dioxide, in combination with a green oxidant such as air. researchgate.net

Solvent-Free Conditions: Performing reactions in the absence of solvents, or in environmentally benign solvents like water, is a key principle of green chemistry. amazonaws.comucl.ac.uk Research into solvent-free sulfonation protocols, potentially facilitated by microreactors, could significantly reduce the environmental footprint of producing this compound. researchgate.net

Mechanochemistry: The use of mechanical force to induce chemical reactions is an emerging sustainable technique. A mechanochemical approach for the synthesis of related aromatic sulfonamides has been developed, suggesting that a similar strategy could be explored for the synthesis of sulfonate esters, thereby reducing solvent usage and potentially improving reaction efficiency. rsc.org

A comparative look at traditional versus potential sustainable routes is presented below:

| Aspect | Traditional Synthesis | Potential Sustainable Synthesis |

| Sulfonating Agent | Fuming sulfuric acid, Chlorosulfuric acid researchgate.netwikipedia.org | Solid acid catalysts, SO₂ surrogates, SO₃ complexes researchgate.netscirp.orgresearchgate.netscirp.orgrscspecialitychemicals.org.uk |

| Solvent | Often requires organic solvents | Solvent-free or water amazonaws.comucl.ac.ukresearchgate.net |

| By-products | Acidic waste, sulfones amazonaws.com | Reduced or recyclable by-products |

| Energy Consumption | Often requires heating wikipedia.org | Potentially lower energy requirements, room temperature reactions amazonaws.com |

Exploration of Unprecedented Reactivity Patterns for Novel Transformations

The functional groups present in this compound—the sulfonate ester, the nitro group, and the methyl group on the benzene (B151609) ring—offer a rich playground for exploring novel reactivity. Future research is expected to move beyond its role as a simple intermediate and uncover new transformations.

Emerging areas of investigation include:

Sulfonyl Exchange Chemistry: The sulfonyl group is increasingly recognized for its versatile reactivity. Advances in sulfonyl exchange chemistry, where the sulfonyl group can act as a leaving group in cross-coupling reactions, could open up new avenues for the late-stage functionalization of molecules using this compound as a building block. rsc.org

Catalytic Functionalization: The development of new catalytic systems could enable the selective functionalization of the C-H bonds on the aromatic rings or the methyl group. This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.

Photocatalysis and Electrochemistry: These modern synthetic tools can unlock novel reactivity pathways that are not accessible through traditional thermal methods. For instance, photocatalysis could be used to generate radical intermediates from the sulfonate ester, which could then participate in a variety of new bond-forming reactions. researchgate.net Electrochemical methods have been used for the synthesis of arylsulfonate esters and could potentially be adapted for novel transformations of the title compound. eurjchem.com

Bifunctional Reagents: Designing reactions where this compound acts as a bifunctional reagent, participating in reactions through both the sulfonate and nitro groups, could lead to the rapid assembly of complex molecular architectures. acs.org

Advanced Computational Studies for Predictive Design of Derivatives and Reactions

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity, and its application to this compound and its derivatives is a promising area for future research.

Key research directions include:

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule and predict its reactivity towards various reagents. chemrxiv.orgresearchgate.net This can help in identifying the most likely sites for electrophilic or nucleophilic attack and in understanding the mechanisms of potential new reactions. chemrxiv.orgresearchgate.netnih.gov

Designing Novel Derivatives: Computational screening of virtual libraries of derivatives of this compound can help identify candidates with desired electronic or steric properties for specific applications, such as in the design of new drugs or functional materials. researchgate.net

Machine Learning for Reaction Optimization: Machine learning models can be trained on experimental data to predict the outcomes of reactions under different conditions. chemrxiv.org This approach can accelerate the optimization of synthetic routes to new derivatives and help in the discovery of novel reactions with high selectivity. rsc.org

Understanding Non-covalent Interactions: The crystal structure of related nitrobenzenesulfonates reveals the importance of non-covalent interactions, such as π-π stacking, in their solid-state packing. nih.gov Computational studies can provide deeper insights into these interactions, which is crucial for the design of crystalline materials with specific properties.

| Computational Technique | Application in Research on this compound |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity and spectroscopic properties. chemrxiv.org |